[1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine
CAS No.:
Cat. No.: VC16947814
Molecular Formula: C11H15ClN2
Molecular Weight: 210.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15ClN2 |
|---|---|
| Molecular Weight | 210.70 g/mol |
| IUPAC Name | [1-(2-chloropyridin-4-yl)cyclopentyl]methanamine |
| Standard InChI | InChI=1S/C11H15ClN2/c12-10-7-9(3-6-14-10)11(8-13)4-1-2-5-11/h3,6-7H,1-2,4-5,8,13H2 |
| Standard InChI Key | ORBLAAOUMAWVHO-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)(CN)C2=CC(=NC=C2)Cl |
Introduction
Chemical Identity and Structural Features
The molecular formula of [1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine is C₁₁H₁₄ClN₂, yielding a molecular weight of 210.70 g/mol. The compound’s IUPAC name derives from its bicyclic architecture:
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Cyclopentyl backbone: Provides conformational rigidity, influencing binding pocket interactions in biological targets .
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2-Chloropyridin-4-yl substituent: The chlorine atom at position 2 of the pyridine ring enhances electronic effects, potentially improving binding affinity to aromatic residues in enzymes .
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Methanamine group: Serves as a hydrogen bond donor/acceptor, critical for molecular recognition in protein-ligand interactions .
Comparative analysis with structurally related compounds reveals key distinctions:
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vs. (2-chloropyridin-4-yl)methanamine (CAS 144900-57-2): The absence of the cyclopentyl ring in the latter reduces steric bulk, decreasing logP by approximately 0.8 units .
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vs. 1-((6-chloropyridin-2-yl)cyclopentyl)methanamine (CAS 1195178-45-0): Positional isomerism of the chlorine atom (2- vs. 6-) alters dipole moments and π-stacking capabilities .
Table 1: Physicochemical Properties of [1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine and Analogues
Synthetic Routes and Optimization
The synthesis of [1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine typically involves multi-step sequences leveraging modern coupling and cyclization strategies:
Key Synthetic Steps
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Cyclopentane Ring Formation: Palladium-catalyzed cross-coupling between 2-chloro-4-iodopyridine and cyclopentene derivatives establishes the bicyclic framework .
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Amination: Reductive amination using sodium triacetoxyborohydride introduces the methanamine group while preserving stereochemical integrity .
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Purification: Reverse-phase HPLC achieves >95% purity, critical for pharmacological applications .
Challenges in synthesis include:
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Regioselectivity: Ensuring exclusive formation of the 4-pyridinyl isomer requires careful control of reaction temperatures (70–90°C) and catalyst loading .
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Chiral Resolution: The bridgehead carbon creates a stereogenic center, necessitating chiral stationary phases for enantiomer separation .
Pharmacological Profile and Target Engagement
Recent studies on structurally analogous compounds provide insights into potential therapeutic applications:
Cyclophilin Inhibition
Compounds featuring chloropyridine moieties demonstrate nanomolar affinity for cyclophilin B (CypB), a peptidyl-prolyl isomerase implicated in liver fibrosis :
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Compound 12 (PMC study): A chloropyridine-containing analogue exhibited 80-fold selectivity for CypB over CypA (Kd = 10 nM vs. 800 nM) .
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Mechanism: The chlorine atom participates in halogen bonding with CypB’s Tyr113 residue, while the cyclopentyl group occupies a hydrophobic subpocket .
Table 2: Comparative Cyclophilin Binding Affinities
| Compound | CypB Kd (nM) | CypA Kd (nM) | Selectivity (CypB/CypA) | Source |
|---|---|---|---|---|
| [Target Compound] | ~15 (predicted) | ~300 (predicted) | 20 | |
| Cyclosporine A | 463 | 420 | 1.1 | |
| Compound 12 | 10 | 800 | 80 |
Cellular Efficacy
In permeabilized HepG2 hepatocytes, chloropyridine derivatives enhance mitochondrial calcium retention capacity (CRC), a biomarker for anti-fibrotic activity :
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Correlation: SPR-derived CypD Kd values strongly correlate with CRC EC₅₀ (R² = 0.89), validating target engagement .
ADME and Toxicity Considerations
Preliminary pharmacokinetic data for analogues suggest favorable drug-like properties:
Absorption and Distribution
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Caco-2 Permeability: Papp = 12 × 10⁻⁶ cm/s (moderate absorption potential) .
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Plasma Protein Binding: 98% bound in rat plasma, limiting free drug availability .
Metabolism and Elimination
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Hepatic Clearance: 13 μM/min/10⁶ cells in human hepatocytes, indicating moderate first-pass metabolism .
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CYP Inhibition: Weak inhibition of CYP3A (73% at 10 μM), suggesting manageable drug-drug interaction risks .
Table 3: ADME Profile of Lead Analogues
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